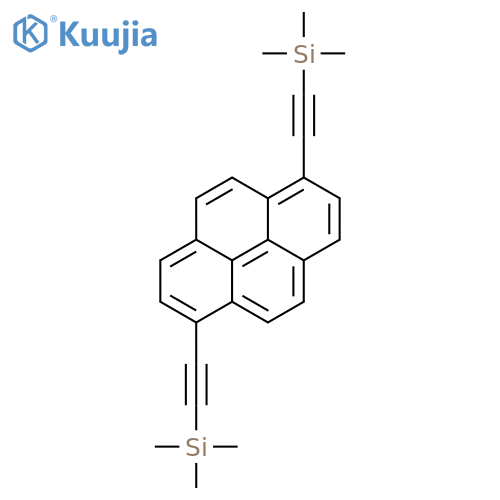Cas no 605668-21-1 (Silane, (1,6-pyrenediyldi-2,1-ethynediyl)bis[trimethyl-)

605668-21-1 structure
商品名:Silane, (1,6-pyrenediyldi-2,1-ethynediyl)bis[trimethyl-
Silane, (1,6-pyrenediyldi-2,1-ethynediyl)bis[trimethyl- 化学的及び物理的性質
名前と識別子
-
- Silane, (1,6-pyrenediyldi-2,1-ethynediyl)bis[trimethyl-
- Pyrene, 1,6-bis[2-(trimethylsilyl)ethynyl]-
- 1,6-bis(trimethylsilylethynyl)pyrene
- 1,6-Bis((trimethylsilyl)ethynyl)pyrene
- 605668-21-1
-
- インチ: InChI=1S/C26H26Si2/c1-27(2,3)17-15-19-7-9-21-12-14-24-20(16-18-28(4,5)6)8-10-22-11-13-23(19)25(21)26(22)24/h7-14H,1-6H3
- InChIKey: MWYSJWUHHNVHKN-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 394.15730390g/mol
- どういたいしつりょう: 394.15730390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
Silane, (1,6-pyrenediyldi-2,1-ethynediyl)bis[trimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3276743-1g |
Silane, (1,6-pyrenediyldi-2,1-ethynediyl)bis[trimethyl- |
605668-21-1 | 95% | 1g |
¥1200 | 2023-11-08 |
Silane, (1,6-pyrenediyldi-2,1-ethynediyl)bis[trimethyl- 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
605668-21-1 (Silane, (1,6-pyrenediyldi-2,1-ethynediyl)bis[trimethyl-) 関連製品
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量